(S)-(+)-2-Aminoheptane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Aminoheptane can be synthesized through several methods. One common approach involves the reductive amination of heptanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and yields high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Aminoheptane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Heptanone or heptanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
(S)-(+)-2-Aminoheptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter modulation and as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Aminoheptane involves its interaction with specific molecular targets in the body. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and activation of certain receptors in the central nervous system, leading to increased neuronal activity and enhanced cognitive function.
Comparison with Similar Compounds
(S)-(+)-2-Aminoheptane can be compared with other similar compounds, such as:
Amphetamine: Both compounds have stimulant effects, but this compound is less potent and has a different side effect profile.
Phenylethylamine: This compound also acts as a stimulant, but it has a shorter duration of action compared to this compound.
Methamphetamine: While structurally similar, methamphetamine is significantly more potent and has a higher potential for abuse and addiction.
The uniqueness of this compound lies in its balanced stimulant effects with a lower risk of severe side effects, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
(2S)-heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBKQFNFZQRBM-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370344 | |
Record name | (S)-(+)-2-Aminoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44745-29-1 | |
Record name | Tuaminoheptane, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044745291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-2-Aminoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-heptan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TUAMINOHEPTANE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3L0R99QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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